molecular formula C12H11BrO3 B11789304 Methyl2-(5-bromo-6-methylbenzofuran-3-yl)acetate

Methyl2-(5-bromo-6-methylbenzofuran-3-yl)acetate

Cat. No.: B11789304
M. Wt: 283.12 g/mol
InChI Key: UGMJAKMYODODTO-UHFFFAOYSA-N
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Description

Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate is a brominated benzofuran derivative with a methyl ester functional group. The compound features a benzofuran core substituted with a bromine atom at position 5, a methyl group at position 6, and an acetoxy group at position 3 (Figure 1). The methyl ester group contributes to stability and modulates solubility compared to carboxylic acid analogs.

Properties

Molecular Formula

C12H11BrO3

Molecular Weight

283.12 g/mol

IUPAC Name

methyl 2-(5-bromo-6-methyl-1-benzofuran-3-yl)acetate

InChI

InChI=1S/C12H11BrO3/c1-7-3-11-9(5-10(7)13)8(6-16-11)4-12(14)15-2/h3,5-6H,4H2,1-2H3

InChI Key

UGMJAKMYODODTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)C(=CO2)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate typically involves the following steps:

    Bromination: The starting material, 6-methylbenzofuran, undergoes bromination to introduce a bromine atom at the 5-position. This reaction is usually carried out using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane (DCM) or carbon tetrachloride (CCl4).

    Esterification: The brominated intermediate is then subjected to esterification with methyl acetate in the presence of a catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) to form the final product, Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

    Oxidation Reactions: The methyl group on the benzofuran ring can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol (MeOH) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in water (H2O) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at low temperatures.

Major Products Formed

    Substitution: Various substituted benzofuran derivatives.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

Scientific Research Applications

Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate involves its interaction with specific molecular targets and pathways. The bromine atom and the ester group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity.

    Interacting with Receptors: Modulating the activity of receptors involved in various biological processes.

    Disrupting Cellular Pathways: Affecting key signaling pathways and cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bonding Capacity
Methyl 2-(5-bromo-6-methylbenzofuran-3-yl)acetate Br (5), CH₃ (6), CH₂COOCH₃ (3) C₁₂H₁₁BrO₃ 283.12 ~2.8 Low (ester group)
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid F (5), CH₃ (7), SCH₃ (3), COOH (2) C₁₂H₁₁FO₂S 254.28 ~1.9 High (carboxylic acid)
Methyl 2-[[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Br (5), OCH₃ (2), 3-oxo, OCH₂COOCH₃ (6) C₁₉H₁₅BrO₆ 419.20 4.2 Moderate (ester, ketone)

Key Observations :

  • Bromine vs. Fluorine : Bromine increases molecular weight and lipophilicity (higher LogP) compared to fluorine, favoring hydrophobic interactions in biological systems.
  • Ester vs. Carboxylic Acid : The methyl ester in the target compound reduces hydrogen bonding capacity compared to the carboxylic acid analog in , likely enhancing bioavailability but reducing aqueous solubility.
  • Methylsulfanyl vs.
Pharmacological Activity Trends
  • Antimicrobial Activity : Benzofuran derivatives with halogen substituents (Br, F) and electron-withdrawing groups (e.g., COOH in ) exhibit enhanced antibacterial and antifungal properties due to improved target affinity and membrane penetration .
  • Antitumor Potential: Brominated derivatives like the target compound may show superior cytotoxicity compared to non-halogenated analogs, as bromine can engage in halogen bonding with protein residues .

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